2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine
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Overview
Description
2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of two naphthalen-2-yl groups and a chlorine atom attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine typically involves the reaction of 2-chloro-4,6-dichloro-1,3,5-triazine with naphthalen-2-yl boronic acid in the presence of a palladium catalyst. This reaction is a type of Suzuki coupling, which is a widely used method for forming carbon-carbon bonds between aryl or vinyl groups. The reaction conditions often include the use of a base such as potassium carbonate, a solvent like toluene, and heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Coupling Reactions: As mentioned earlier, Suzuki coupling is a key reaction for the synthesis of this compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazines, while coupling reactions can produce various aryl-substituted derivatives.
Scientific Research Applications
2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and sensors.
Medicine: Research into its potential as a pharmaceutical intermediate or active compound is ongoing.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can form bonds with various nucleophiles. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, although detailed studies are required to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethyl-1,3,5-triazine: Similar structure but with methyl groups instead of naphthalen-2-yl groups.
2-Chloro-4,6-diphenyl-1,3,5-triazine: Contains phenyl groups instead of naphthalen-2-yl groups.
2-Chloro-4,6-di(thiophen-2-yl)-1,3,5-triazine: Contains thiophen-2-yl groups instead of naphthalen-2-yl groups.
Uniqueness
2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine is unique due to the presence of naphthalen-2-yl groups, which impart specific electronic and steric properties. These properties can influence its reactivity and interactions in various applications, making it distinct from other triazine derivatives .
Properties
IUPAC Name |
2-chloro-4,6-dinaphthalen-2-yl-1,3,5-triazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3/c24-23-26-21(19-11-9-15-5-1-3-7-17(15)13-19)25-22(27-23)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJJVLLNTJDXEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC(=N3)Cl)C4=CC5=CC=CC=C5C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731662 |
Source
|
Record name | 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20731662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247124-77-1 |
Source
|
Record name | 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20731662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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